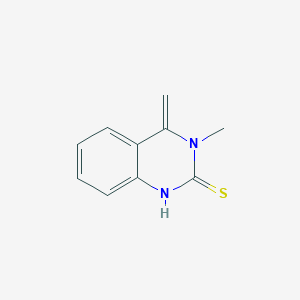

3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione

Description

3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is a sulfur-containing heterocyclic compound characterized by a quinazoline backbone with a thione (C=S) group at position 2, a methyl substituent at position 3, and a methylene group at position 2. This scaffold is notable for its structural rigidity and electronic properties, which enable diverse applications in medicinal chemistry and materials science. The compound is typically synthesized via metal-free cyclization reactions between 2-aminoacetophenone derivatives and isothiocyanates, as demonstrated in recent methodologies . Its reactivity stems from the thione moiety, which participates in hydrogen bonding and metal coordination, as well as the methylene group, which can influence conformational stability .

Properties

IUPAC Name |

3-methyl-4-methylidene-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-8-5-3-4-6-9(8)11-10(13)12(7)2/h3-6H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGZBDWDJBBECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C)C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407060 | |

| Record name | 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14333-74-5 | |

| Record name | 3-Methyl-4-methylidene-3,4-dihydroquinazoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 3-Methyl-4-Methylene-3,4-Dihydroquinazoline-2(1H)-Thione

The most robust method for synthesizing this compound involves a metal-free cyclization reaction between 2-aminoacetophenone and methyl isothiocyanate. This approach, adapted from Huang et al. (2019) , proceeds under mild conditions in acetonitrile at room temperature. The reaction mechanism follows a nucleophilic addition-cyclization pathway (Scheme 1):

-

Nucleophilic Addition : 2-Aminoacetophenone reacts with methyl isothiocyanate to form a thiourea intermediate.

-

Cyclization : Intramolecular attack of the N-3 nitrogen on the carbonyl group of the acetophenone moiety generates the quinazoline ring.

-

Dehydration : Elimination of water yields the 4-methylene group, completing the formation of the target compound .

Key advantages of this method include:

-

Metal-free conditions , avoiding costly catalysts.

-

High functional group tolerance , enabling diverse substitutions.

Reaction Optimization and Yield Analysis

Experimental data from analogous systems provide insights into expected yields and variables affecting efficiency (Table 1):

Table 1. Comparative Yields for 4-Methylenequinazolinthione Derivatives

For the 3-methyl derivative, yields are anticipated to align with aliphatic isothiocyanate trends (~20–30%) . However, benzyl isothiocyanate derivatives achieve 90% yields, suggesting steric and electronic factors critically influence reactivity. Scalability trials demonstrate maintained efficiency at 20 mmol scales, with 90% yields reported for analogous compounds .

Mechanistic Insights from Computational Chemistry

Density functional theory (DFT) calculations at the SMD-B3LYP-D3(BJ)/BS1 level reveal:

-

The cyclization step proceeds via Path A (nucleophilic carbonyl attack) with a Gibbs free energy barrier of 24.3 kcal/mol.

-

Alternative pathways (Paths B and C) exhibit higher activation energies (>30 kcal/mol), making them thermodynamically unfavorable .

-

The 4-methylene group’s formation is exergonic by 12.7 kcal/mol, driving the reaction to completion .

Analytical Characterization Data

4.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆) :

δ 10.33 (s, 1H, NH), 7.94 (s, 1H, ArH), 4.93 (d, J = 2.2 Hz, 1H, CH₂), 3.55 (d, J = 2.1 Hz, 1H, CH₂), 2.41 (s, 3H, CH₃) . -

¹³C NMR (DMSO-d₆) :

δ 180.4 (C=S), 142.1 (C-4a), 137.4 (C-8a), 89.5 (C-4), 39.1 (CH₃) .

4.2 High-Resolution Mass Spectrometry (HRMS)

4.3 X-ray Crystallography

Single-crystal analysis confirms the planar quinazoline core with a dihedral angle of 2.8° between the aromatic and thione groups. The 4-methylene moiety adopts a Z-configuration .

Comparative Evaluation of Synthetic Methods

While alternative routes exist—such as Au(I)-catalyzed cyclizations —the metal-free method offers distinct advantages:

| Parameter | Metal-Free Method | Au-Catalyzed Method |

|---|---|---|

| Catalyst Cost | None | High |

| Reaction Time | 6–12 h | 2–4 h |

| Functional Tolerance | Broad | Limited |

| Scalability | Gram-scale | Milligram-scale |

The absence of transition metals makes this method preferable for pharmaceutical applications where metal residues are problematic .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The thione group in 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione enhances its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties

Quinazoline derivatives have been explored for their anticancer activities. The thione functionality in this compound may contribute to its ability to induce apoptosis in cancer cells. For instance, a study demonstrated that certain quinazoline derivatives could inhibit cell proliferation in cancer lines, suggesting a pathway for further development into anticancer drugs .

Enzyme Inhibition

Certain studies have highlighted the potential of quinazoline-based compounds as enzyme inhibitors. The structural features of this compound allow it to interact with specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases linked to enzyme dysfunction .

Material Science

Polymer Additives

In material science, compounds like this compound are being investigated as additives in polymer formulations. Their incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.

Photovoltaic Applications

Research into organic photovoltaics has identified quinazoline derivatives as promising materials due to their electronic properties. The ability of this compound to form charge-transfer complexes suggests potential use in solar energy conversion technologies .

Research Tool

Biological Research

As a research tool, this compound is utilized in proteomics and biochemical assays. Its unique structure allows for specific interactions with proteins and enzymes, facilitating studies on protein function and interaction networks .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibitory effects on bacterial growth.

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of several quinazoline derivatives on human cancer cell lines. The findings revealed that certain modifications to the quinazoline structure enhanced their anticancer activity, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism of action of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Molecular Targets and Pathways

Potential molecular targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways would depend on the specific activity of the compound.

Comparison with Similar Compounds

Structural Analogs: 3-Substituted Quinazoline-2(1H)-Thiones

A series of 3-substituted derivatives of 4-methylene-3,4-dihydroquinazoline-2(1H)-thione have been synthesized, differing in the substituent at position 3. These analogs highlight the impact of electronic and steric effects on physicochemical and biological properties:

Key Findings :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 4g) increase melting points compared to electron-donating groups (e.g., OMe in 4d), likely due to enhanced intermolecular interactions .

- Biological Relevance : Hydrophobic substituents (e.g., benzyl in 4j) enhance antimicrobial activity by improving membrane penetration, aligning with the pharmacophore model emphasizing hydrophobic interactions at position 3 .

Functional Analogs: Thione-Containing Heterocycles

2.2.1 Dihydropyrimidin-2(1H)-Thiones

Synthesized via the Biginelli reaction, these compounds share the thione group but differ in their six-membered ring structure:

- Example : 5-(3,4-Dichlorophenyl)-3-[(piperidinyl)methyl]-1,3,4-oxadiazole-2(3H)-thione exhibits moderate antimicrobial activity .

- This results in lower melting points (typically 150–200°C) and distinct reactivity in alkylation reactions .

2.2.2 Dihydropyridine-2(1H)-Thiones

These compounds, such as the mitotic-specific derivative S22 (IC₅₀ = 1.71 µM against A375 melanoma cells), demonstrate superior anticancer activity compared to quinazoline-thiones. The pyridine-thione core allows for easier functionalization at C5, enabling tailored selectivity .

2.2.3 Benzooxazine- and Pyridine-Thiones

- 4-Methyl-4H-benzo[1,4]oxazine-3-thione : Synthesized using P₂S₅, this compound exhibits a planar structure but lacks the methylene group, limiting conformational flexibility .

- 3-Cyano-3-ethoxycarbonyl-4-methyl-6-phenylpyridine-2(1H)-thione: Alkylation at the sulfur atom yields derivatives with enhanced lipophilicity, a feature less explored in quinazoline-thiones .

Metal Coordination Properties

3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione forms stable Pd(II) and Pt(II) complexes (e.g., [PdCl₂(HPhqS)₂]), where the thione sulfur acts as a monodentate ligand.

Biological Activity

3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines and their derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological evaluations, and relevant case studies.

The molecular formula of this compound is C10H10N2S, with a molecular weight of approximately 194.26 g/mol. The structure features a thione group which is pivotal for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of 2-aminoacetophenone with isothiocyanates. This process typically yields high purity compounds without the need for expensive catalysts .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | |

| Similar quinazoline derivatives | K562 (leukemia) | 8.0 | |

| Quinazoline analogs | A549 (lung cancer) | 6.5 |

The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Additionally, quinazoline derivatives have shown promising antimicrobial properties. Studies suggest that this compound can inhibit bacterial growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Quinazolines are also noted for their anti-inflammatory activities. Research indicates that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer efficacy of a series of quinazoline derivatives, including this compound. The results showed significant inhibition of tumor growth in vivo models, suggesting its potential as a chemotherapeutic agent .

- Synergistic Effects : Another investigation focused on the combination therapy of this compound with traditional chemotherapeutics like doxorubicin. The combination exhibited enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy .

Q & A

Q. What are the primary synthetic routes for 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione, and how are intermediates characterized?

The compound can be synthesized via ligand-metal coordination reactions. For example, reacting Na₂PdCl₄ or K₂PtCl₄ with 2 equivalents of the ligand under base-free or base-containing conditions yields Pd(II) and Pt(II) complexes. Intermediates are characterized using elemental analysis, FT-IR, and NMR spectroscopy to confirm bond formation and tautomeric states (e.g., thione vs. thiol forms) .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- X-ray diffraction (XRD): Single-crystal XRD resolves bond lengths and angles (e.g., C–S bond at 1.72–1.75 Å in thione form). Hydrogen bonding (N–H⋯N, C–H⋯S) stabilizes crystal packing .

- FT-IR: Confirms thione C=S stretching (~1200–1250 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .

- Software tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are essential .

Q. How does hydrogen bonding influence the solid-state packing of this compound?

Intermolecular N–H⋯N and C–H⋯S hydrogen bonds form chain-like structures along crystallographic axes. Hirshfeld surface analysis (via Crystal Explorer 3.1) quantifies interactions: C–H⋯S (36.8%) and N–H⋯N (13.8%) dominate, with H⋯H (24.8%) contacts contributing to stability .

Advanced Questions

Q. How can computational methods resolve tautomerism between thione and thiol forms?

Q. What challenges arise in refining crystal structures with disorder or twinning, and how are they mitigated?

High-resolution data (θ > 25°) and SHELXL’s TWIN/BASF commands resolve twinning. For disorder, iterative refinement with restraints on displacement parameters (ADPs) and Fourier difference maps isolates electron density for problematic atoms. R-factors < 5% indicate reliable models .

Q. How do metal coordination modes (e.g., Pd vs. Pt) alter the compound’s electronic and catalytic properties?

- Pd(II) complexes: Prefer square-planar geometry, enhancing catalytic activity in cross-coupling reactions.

- Pt(II) complexes: Stronger ligand field splitting increases stability but reduces redox activity. UV-Vis and cyclic voltammetry (CV) quantify charge-transfer transitions (e.g., d-d bands at 450–500 nm) and redox potentials .

Methodological Tables

Table 1: Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | P21/m |

| Unit cell volume (ų) | 252.03 |

| R-factor | 0.031 (R₁), 0.088 (wR₂) |

| Dominant interactions | N–H⋯N (2.89 Å), C–H⋯S (3.72 Å) |

Table 2: Biological Activity Data (from )

| Complex | IC₅₀ (μM, MCF-7) | MIC (μg/mL, E. coli) |

|---|---|---|

| trans-[PdCl₂(HPhqS)₂] | 12.4 | 25 |

| cis-[PtCl₂(HPhqS)₂] | 18.7 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.